molecular formula C19H20N4O3S B6080290 1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea

1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea

Cat. No.: B6080290
M. Wt: 384.5 g/mol
InChI Key: AQTWOLSKROPSNT-UHFFFAOYSA-N
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Description

1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxy Group: The 2,5-dimethylphenoxy group is introduced through a nucleophilic substitution reaction using a suitable phenol derivative and an alkylating agent.

    Formation of the Urea Derivative: The final step involves the reaction of the thiadiazole intermediate with 3-methoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiadiazole derivatives.

    Substitution Products: Compounds with substituted phenoxy or methoxy groups.

Scientific Research Applications

1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Agriculture: It is explored for its use as a pesticide or herbicide, given its ability to interact with biological targets in pests and weeds.

    Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.

    Anticancer Activity: It may interfere with cell division or induce apoptosis in cancer cells by targeting specific enzymes or signaling pathways.

Comparison with Similar Compounds

1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea can be compared with other thiadiazole derivatives:

    Similar Compounds: 1-{5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea, 1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea.

    Uniqueness: The presence of the 2,5-dimethylphenoxy and 3-methoxyphenyl groups in the compound provides unique steric and electronic properties, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-[5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-7-8-13(2)16(9-12)26-11-17-22-23-19(27-17)21-18(24)20-14-5-4-6-15(10-14)25-3/h4-10H,11H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTWOLSKROPSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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